REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([Cl:12])[CH:10]=2)[CH:5]=[CH:4][N:3]=1.C([O-])(=[O:16])C.[NH4+]>C(O)(=O)C>[Cl:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][NH:3][C:2]2=[O:16])=[CH:7][C:8]=1[F:13] |f:1.2|
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Name
|
|
Quantity
|
41.13 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC2=CC(=C(C=C12)Cl)F
|
Name
|
|
Quantity
|
670 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
148.8 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
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Details
|
the solution was stirred at 100° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
|
ADDITION
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Details
|
the residue was poured into water
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted three times with dichloromethane
|
Type
|
WASH
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Details
|
the combined organic layer was washed with saturated sodium bicarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from ethyl acetate/heptane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C=CNC(C2=C1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |